

# IR-783 Heptamethine Cyanine Dye: A Technical Guide for Theranostic Applications

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## Compound of Interest

Compound Name: IR-7

Cat. No.: B12386742

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## Executive Summary

**IR-783** is a water-soluble, near-infrared (NIR) heptamethine cyanine dye that has garnered significant attention in biomedical research for its intrinsic tumor-targeting capabilities. Unlike many imaging agents that require conjugation to specific targeting ligands, **IR-783** selectively accumulates in malignant tissues, a phenomenon attributed to its interaction with overexpressed Organic Anion Transporting Polypeptides (OATPs) on cancer cell membranes. Its strong absorbance and fluorescence in the NIR window (700-900 nm), where biological tissue has minimal absorbance and autofluorescence, make it an exceptional candidate for in vivo fluorescence imaging. Furthermore, its ability to convert NIR light into heat establishes it as a potent agent for photothermal therapy (PTT). This dual functionality positions **IR-783** as a powerful "theranostic" agent, enabling simultaneous cancer diagnosis and therapy. This guide provides a comprehensive overview of its properties, mechanisms, and applications, complete with experimental protocols and quantitative data.

## Core Physicochemical and Optical Properties

**IR-783** is characterized by its heptamethine polymethine chain flanked by two indolenine rings, with two sulfonate groups that confer good water solubility.<sup>[1][2]</sup> This anionic structure is crucial for its biological interactions and tumor-targeting mechanism.<sup>[1]</sup>

## Data Presentation: Property Summary

The key physicochemical and optical properties of **IR-783** are summarized below for easy reference. These values may vary slightly depending on the solvent and measurement conditions.

Property	Value	Reference(s)
Chemical Formula	$C_{38}H_{46}ClN_2NaO_6S_2$	[3]
Molecular Weight	749.37 g/mol	[3]
CAS Number	115970-66-6	[3][4]
Appearance	Dark red to brown powder	[3]
Solubility	Water, Methanol, DMSO, DMF	[3][4]
Peak Absorption ( $\lambda_{max}$ )	~776 - 783 nm	[1][3][5]
Peak Emission ( $\lambda_{em}$ )	~798 - 810 nm	[1][5][6]
Molar Extinction Coeff. ( $\epsilon$ )	~162,000 - 261,000 $M^{-1}cm^{-1}$	[1][2][5]
Fluorescence Quantum Yield ( $\Phi$ )	~5.5% - 18.6%	[1][2][5]
Photothermal Conversion Efficiency ( $\eta$ )	~28.9%	[7]

## Mechanism of Tumor-Selective Accumulation

The remarkable ability of **IR-783** to preferentially accumulate in tumor cells is a cornerstone of its utility. This targeting is not based on the enhanced permeability and retention (EPR) effect alone but is an active, transporter-mediated process.

## The Role of Organic Anion Transporting Polypeptides (OATPs)

Research has demonstrated that the uptake of **IR-783** into cancer cells is primarily mediated by Organic Anion Transporting Polypeptides (OATPs), a family of membrane transport proteins.[4] [7] Several OATP isoforms, particularly OATP1B3, are frequently overexpressed in various cancers, including prostate, breast, and cervical cancer, while having limited expression in

surrounding healthy tissues.[1][2] This differential expression is a key determinant of the dye's tumor selectivity.[1] The uptake process is energy-dependent and can be competitively inhibited by broad-spectrum OATP inhibitors like bromosulfophthalein (BSP).[4]

## Influence of the Tumor Microenvironment

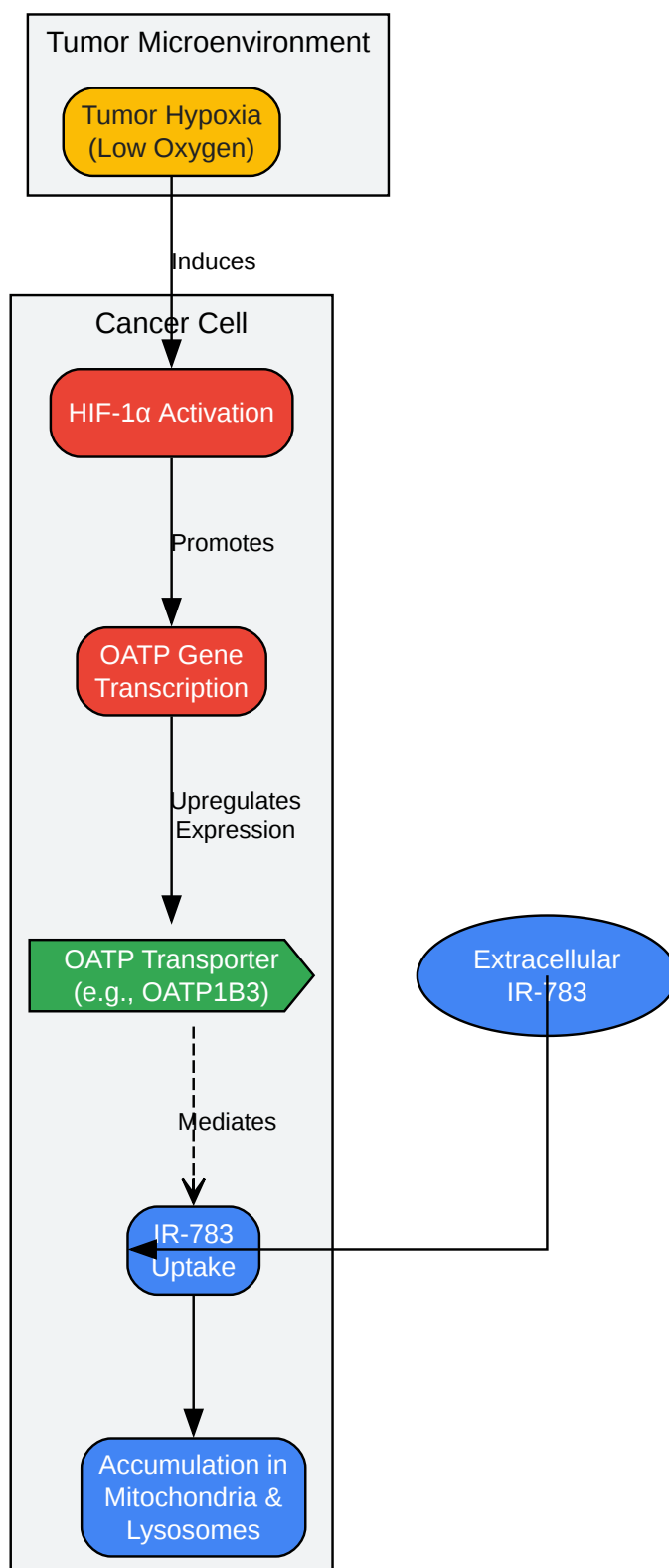
The hypoxic (low oxygen) microenvironment typical of solid tumors further enhances **IR-783** uptake. Hypoxia activates the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1 $\alpha$ ), which in turn upregulates the expression of OATPs on the cancer cell surface, creating a positive feedback loop that amplifies dye accumulation in the most aggressive, hypoxic regions of a tumor.[2]

## Subcellular Localization

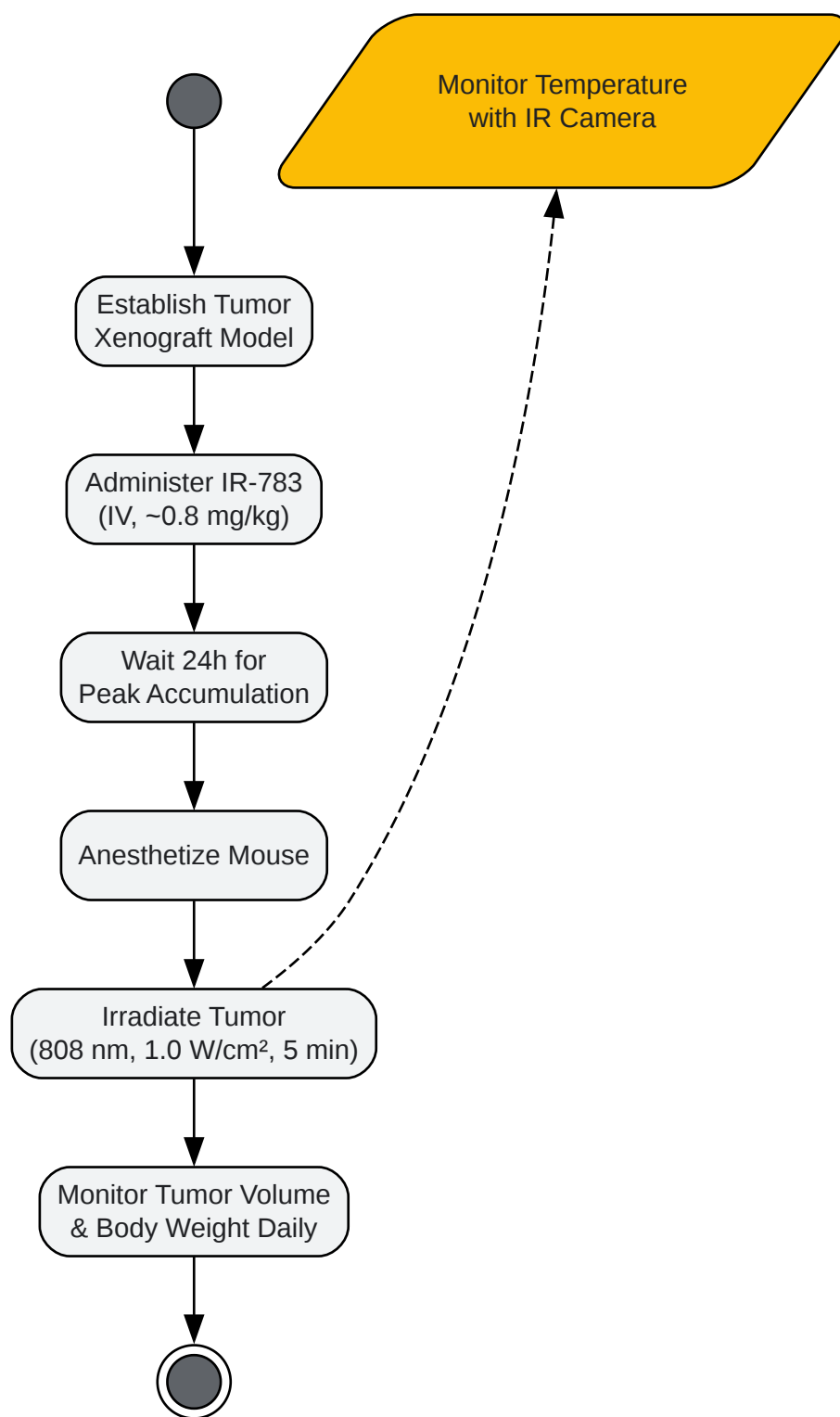
Once inside the cancer cell, **IR-783** does not distribute homogenously. Confocal microscopy studies have revealed that it primarily localizes within the mitochondria and lysosomes.[3][4][8] This specific subcellular accumulation is significant for its therapeutic effects, as mitochondrial accumulation can disrupt membrane potential and induce apoptosis, contributing to the dye's overall anticancer activity.[2][3]

## Visualization: IR-783 Uptake Pathway

The following diagram illustrates the signaling cascade leading to the preferential uptake of **IR-783** in tumor cells.







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